4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid
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Overview
Description
4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid is an organic compound that features a fluorine atom, a benzoyl group, and an oxan-4-yloxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with oxan-4-yloxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzoyl intermediate.
Amination: The benzoyl intermediate is then reacted with an amine, such as aniline, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoyl and oxan-4-yloxy groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and benzoyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: A simpler analog with only a fluorine atom attached to the benzoic acid core.
3-Fluorobenzoic Acid: Similar structure but with the fluorine atom in a different position.
4-Fluoro-3-phenoxybenzoic Acid: Contains a phenoxy group instead of the oxan-4-yloxy group.
Uniqueness
4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other fluorobenzoic acid derivatives and contributes to its specific applications and effects.
Properties
IUPAC Name |
4-fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5/c20-16-6-3-13(19(23)24)11-17(16)21-18(22)12-1-4-14(5-2-12)26-15-7-9-25-10-8-15/h1-6,11,15H,7-10H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQGVZSNVXWXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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